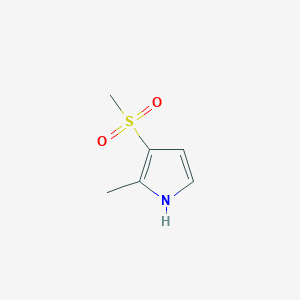
5-(Difluoromethoxy)-4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Difluoromethoxy)-4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid is a fluorinated pyrazole derivative. This compound is of interest due to its unique chemical structure, which includes both difluoromethoxy and fluoro substituents. These features make it a valuable compound in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethoxy)-4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common route involves the difluoromethylation of a suitable pyrazole precursor, followed by fluorination and carboxylation reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and fluorinating agents like diethylaminosulfur trifluoride (DAST).
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethoxy)-4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
5-(Difluoromethoxy)-4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where fluorinated compounds are known to be effective.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 5-(Difluoromethoxy)-4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The difluoromethoxy and fluoro groups enhance its binding affinity to these targets, which may include enzymes and receptors involved in various biological pathways. The exact pathways and targets can vary depending on the specific application of the compound.
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A well-known fluorinated compound used in cancer treatment.
Difluoromethylated Ketones: Used as building blocks in organic synthesis.
Fluorinated Pyrazoles: A class of compounds with diverse applications in medicinal chemistry.
Uniqueness
5-(Difluoromethoxy)-4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid is unique due to its combination of difluoromethoxy and fluoro substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages over other similar compounds in terms of reactivity and specificity.
Properties
Molecular Formula |
C6H5F3N2O3 |
|---|---|
Molecular Weight |
210.11 g/mol |
IUPAC Name |
5-(difluoromethoxy)-4-fluoro-1-methylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C6H5F3N2O3/c1-11-4(14-6(8)9)2(7)3(10-11)5(12)13/h6H,1H3,(H,12,13) |
InChI Key |
KHYUSLLRKOSDCJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)C(=O)O)F)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



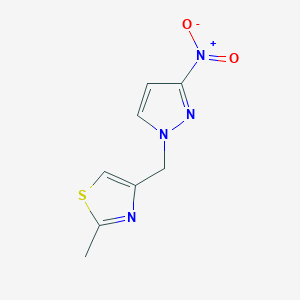
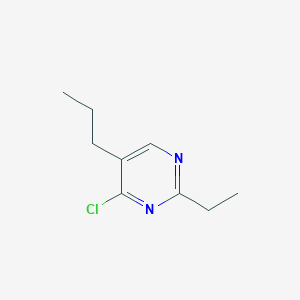
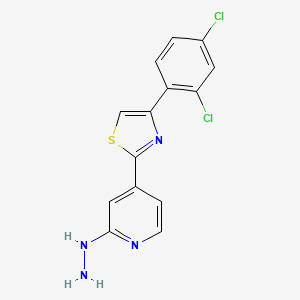

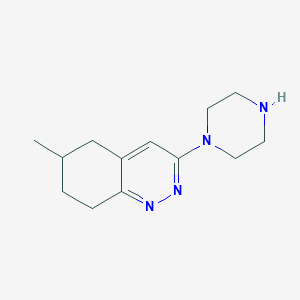
![2-Chloro-4-propyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B11780472.png)
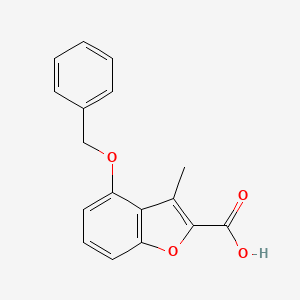
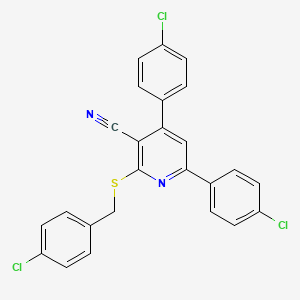
![tert-Butyl 2H-spiro[benzofuran-3,4'-piperidine]-1'-carboxylate](/img/structure/B11780494.png)
![1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)piperidin-4-amine](/img/structure/B11780497.png)


